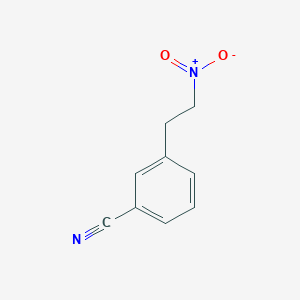

3-(2-Nitroethyl)benzonitrile

Description

Structure

3D Structure

Properties

CAS No. |

155988-05-9 |

|---|---|

Molecular Formula |

C9H8N2O2 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

3-(2-nitroethyl)benzonitrile |

InChI |

InChI=1S/C9H8N2O2/c10-7-9-3-1-2-8(6-9)4-5-11(12)13/h1-3,6H,4-5H2 |

InChI Key |

VYWUMKFOEKUTFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CC[N+](=O)[O-] |

Origin of Product |

United States |

Strategic Positioning in Contemporary Organic Synthesis As a Building Block

The utility of 3-(2-nitroethyl)benzonitrile as a synthetic building block stems from the distinct and complementary reactivity of its two primary functional groups: the aromatic nitrile and the aliphatic nitro group. This dual functionality allows for a wide range of chemical manipulations, making it a valuable intermediate in the synthesis of complex molecules. numberanalytics.comnih.gov

The nitro group is exceptionally versatile. It can be readily reduced to a primary amine, opening a pathway to a vast family of N-substituted compounds, including amides, sulfonamides, and heterocycles. The nitroethyl group itself is a product of the Henry (or nitroaldol) reaction, a classic carbon-carbon bond-forming method. numberanalytics.comnumberanalytics.comwikipedia.org The resulting β-nitroalcohol intermediate can be dehydrated to form a nitroalkene, a potent Michael acceptor, or the nitro group can be converted into a carbonyl group via the Nef reaction. These transformations highlight the nitro group's role as a masked functionality for amines, carbonyls, and reactive alkenes. encyclopedia.pubnih.gov

Concurrently, the benzonitrile (B105546) group offers a separate suite of synthetic possibilities. wikipedia.org Aromatic nitriles are stable and can be carried through many reaction sequences that modify other parts of the molecule. numberanalytics.com The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide, respectively. Reduction of the nitrile group provides a benzylamine, while its reaction with organometallic reagents can lead to the formation of ketones. wikipedia.org This functional group is a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and materials. numberanalytics.com

The meta-substitution pattern of 3-(2-nitroethyl)benzonitrile ensures that the electronic properties of each group influence the reactivity of the aromatic ring, directing further substitutions. The compound's structure makes it a precursor for creating molecules with a 1,3-disubstituted aromatic pattern, a common motif in medicinal chemistry.

Table 1: Reactivity of Functional Groups in 3-(2-Nitroethyl)benzonitrile

| Functional Group | Potential Transformations | Resulting Functional Group(s) |

| Nitro (-NO₂) | Reduction (e.g., with H₂, Pd/C) | Amine (-NH₂) |

| Nef Reaction | Carbonyl (Aldehyde/Ketone) | |

| Dehydration of nitroaldol precursor | Nitroalkene (-C=C-NO₂) | |

| Nitrile (-C≡N) | Hydrolysis (acidic or basic) | Carboxylic Acid (-COOH), Amide (-CONH₂) |

| Reduction (e.g., with LiAlH₄) | Benzylamine (-CH₂NH₂) | |

| Reaction with Grignard reagents | Ketone (-C(O)R) |

Retrosynthetic Analysis and Key Disconnections for the Benzonitrile and Nitroethyl Moieties

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. deanfrancispress.com For 3-(2-nitroethyl)benzonitrile, the analysis reveals a straightforward and efficient synthetic strategy based on well-established reactions.

The most logical and powerful disconnection is that of the carbon-carbon bond between the aromatic ring and the ethyl side chain. This disconnection points directly to two simple precursors: 3-cyanobenzaldehyde and nitromethane (B149229) . This forward reaction is the Henry reaction (or nitroaldol reaction), a base-catalyzed addition of a nitroalkane to a carbonyl compound. numberanalytics.comwikipedia.orgthieme-connect.com This is a highly effective method for forming β-nitro alcohols, which can then be dehydrated to the corresponding nitroalkene or, in this case, potentially reduced to the saturated nitroethyl compound. encyclopedia.pub

A secondary retrosynthetic pathway involves disconnecting the cyano group from the aromatic ring. This approach would start with a molecule already containing the nitroethyl side chain, such as 3-(2-nitroethyl)aniline . The aniline (B41778) could be converted into a diazonium salt, which is then displaced by a cyanide nucleophile in a Sandmeyer reaction . numberanalytics.commasterorganicchemistry.comwikipedia.org While feasible, this route is generally more complex than the Henry reaction approach due to the multi-step nature of the Sandmeyer reaction and the handling of potentially unstable diazonium intermediates.

Table 2: Retrosynthetic Disconnections of 3-(2-Nitroethyl)benzonitrile

| Disconnection Approach | Key Bond Cleaved | Precursors (Starting Materials) | Corresponding Forward Reaction |

| Primary Approach | C-C bond of the ethyl group | 3-Cyanobenzaldehyde, Nitromethane | Henry (Nitroaldol) Reaction |

| Secondary Approach | Aromatic C-CN bond | 3-(2-Nitroethyl)aniline | Sandmeyer Reaction |

The primary retrosynthetic route via the Henry reaction is generally preferred for its convergence, efficiency, and the ready availability of the starting materials.

Historical Context of Relevant Functional Group Transformations

Convergent and Linear Synthesis Pathways

Regioselective Aromatic Functionalization Approaches

A critical aspect of synthesizing 3-(2-Nitroethyl)benzonitrile is the regioselective introduction of substituents onto the benzene ring. The nitrile group is a meta-directing deactivator for electrophilic aromatic substitution. However, achieving specific substitution patterns can be challenging.

Modern methods for regioselective functionalization often employ directing groups to control the position of incoming electrophiles or to facilitate metal-catalyzed C-H activation. rsc.orgnih.gov For instance, the nitrile group itself can act as a directing group in certain palladium-catalyzed reactions to achieve functionalization at specific positions. rsc.org Furthermore, the use of Lewis acids can trigger regioselective magnesiation and zincation reactions on aromatic rings, providing a pathway to introduce various functional groups with high precision. uni-muenchen.de

Carbon-Carbon Bond Formation Strategies for the Ethylene (B1197577) Linker

The formation of the C-C bond that constitutes the ethylene linker between the benzonitrile core and the nitro group is a pivotal step in the synthesis.

Henry Reaction and its Advanced Catalytic Variants

The Henry reaction , or nitroaldol reaction, is a classic and highly effective method for forming a carbon-carbon bond between a nitroalkane and a carbonyl compound. wikipedia.orgorganic-chemistry.orgtcichemicals.com In the context of 3-(2-Nitroethyl)benzonitrile synthesis, this would typically involve the reaction of 3-formylbenzonitrile with nitromethane (B149229) in the presence of a base. wikipedia.org This reaction initially forms a β-nitro alcohol, which can then be dehydrated to yield the corresponding nitroalkene. wikipedia.orgmdma.ch Subsequent reduction of the nitroalkene would lead to the desired 3-(2-Nitroethyl)benzonitrile.

The versatility of the Henry reaction is significantly enhanced by the development of advanced catalytic systems. researchgate.net These catalysts aim to improve reaction rates, yields, and stereoselectivity.

A specific example is the synthesis of (R)-3-(1-Hydroxy-2-nitroethyl)benzonitrile, a precursor to the target molecule, which has been achieved with an enantiomeric excess of 54% using a chiral catalyst in diethyl ether. nih.gov

Table 1: Examples of Catalytic Systems for the Henry Reaction

| Catalyst Type | Metal/Organic Moiety | Key Features | Reference(s) |

|---|---|---|---|

| Metal Complex | Copper(II)-Aziridine-Functionalized Organophosphorus | High chemical yields and enantiomeric excess | mdpi.com |

| Metal Complex | Copper(I)-Bis(sulfonamide)-Diamine Ligand | Highly diastereo- and enantioselective | organic-chemistry.org |

| Organocatalyst | Chiral Guanidine | High syn diastereoselectivities and enantioselectivities | mdpi.com |

| Organocatalyst | Chiral Thiourea | Promotes domino aza-Michael/Henry reactions | mdpi.com |

| Nanocatalyst | Functionalized Magnetic Nanoparticles | Recyclable, moderate to good activity | researchgate.netnih.gov |

Alkylation and Condensation Reactions

Alternative strategies for forming the ethylene linker include alkylation and condensation reactions.

Introduction and Modification of Nitro and Nitrile Functional Groups

The synthesis of 3-(2-Nitroethyl)benzonitrile inherently involves the strategic introduction and potential modification of its two key functional groups.

The nitrile group is a versatile functional group in organic synthesis. numberanalytics.comnih.govebsco.comthieme-connect.de It can be introduced through various methods, including nucleophilic substitution with cyanide ions or the dehydration of amides. numberanalytics.comebsco.com The nitrile group can also serve as a precursor to other functional groups like carboxylic acids and amines. ebsco.com

The nitro group is a strong electron-withdrawing group that plays a crucial role in many synthetic transformations. scispace.comwikipedia.orgwiley.com Aromatic nitro compounds are typically synthesized via electrophilic nitration using a mixture of nitric acid and sulfuric acid. wikipedia.org For aliphatic systems, methods include the reaction of alkyl halides with nitrite (B80452) salts and the oxidation of primary amines. wikipedia.org The nitro group can be readily transformed into other functionalities, most notably amines, through reduction. wikipedia.org

The direct conversion of a nitroalkane to a nitrile has also been reported, offering a potential alternative route in the synthesis of molecules containing both functionalities. mdpi.comnih.gov

Catalytic Synthesis and Reaction Design

The design of an efficient synthesis for 3-(2-Nitroethyl)benzonitrile relies heavily on the use of catalysis to control reactivity and selectivity. As discussed, catalysts are integral to the Henry reaction, enabling asymmetric synthesis and improving reaction efficiency. researchgate.netpsu.edu

Organocatalysis in Nitroalkane Synthesis Relevant to the Compound

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing an alternative to metal-based catalysts. In the context of synthesizing nitroalkanes, organocatalysts can facilitate the enantioselective addition of nitroalkanes to various electrophiles. For instance, bifunctional catalysts have been developed for the intermolecular addition of nitroalkanes to activated enynes, resulting in trisubstituted allenoates with a pendant 2-nitroethyl substituent in excellent chemical and optical purity. nih.gov This type of transformation is highly relevant to the synthesis of chiral derivatives of 3-(2-Nitroethyl)benzonitrile.

The Henry reaction, or nitroaldol reaction, is a classic method for forming β-nitro alcohols, which are direct precursors to nitroalkanes. Remarkably, this reaction can be promoted by tap water under catalyst-free and additive-free conditions at room temperature. thieme-connect.com This approach has been successfully applied to a broad range of aldehydes and nitroalkanes, affording the desired products in excellent yields. thieme-connect.com A gram-scale synthesis using this method demonstrated its practicability without a decrease in yield. thieme-connect.com This "green" approach is particularly attractive for the synthesis of precursors to 3-(2-Nitroethyl)benzonitrile.

Furthermore, the development of stereoselective synthetic approaches is a significant area of research. For example, modified organocatalysts have been used in the Michael reaction of carbonyl compounds with nitroolefins to produce stereoselective adducts. colab.ws These methods, while not directly synthesizing 3-(2-Nitroethyl)benzonitrile, establish a strong precedent for the use of organocatalysis in controlling the stereochemistry of nitro-containing compounds.

Transition Metal-Catalyzed Approaches for Benzonitrile Scaffolds

Transition metal catalysis is a cornerstone of modern organic synthesis, offering efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net These methods are particularly valuable for constructing complex molecular architectures, including those found in marine drugs and other bioactive molecules. mdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Stille, Hiyama, and Sonogashira reactions, are powerful tools for the synthesis of substituted benzonitriles. mdpi.com For example, a palladium-catalyzed transformation of aryl chlorides, triflates, and nonaflates can produce nitroaromatics under weakly basic conditions with broad functional group compatibility. organic-chemistry.org This methodology could be adapted for the synthesis of 3-(2-Nitroethyl)benzonitrile from appropriate precursors.

Rhodium(III)-catalyzed C-H activation and alkylation of indoles with nitroalkenes provides a direct route to 2-(2-nitroalkyl)indoles with excellent chemo- and regioselectivity. researchgate.net While this example focuses on indoles, the underlying principle of metal-catalyzed C-H functionalization could potentially be applied to the synthesis of 3-(2-Nitroethyl)benzonitrile by coupling a benzonitrile derivative with a suitable nitroalkane.

Copper-catalyzed reactions have also shown promise. For instance, the combination of CuBr2 and Selectfluor has been used for the amination of hydrocarbon scaffolds under mild conditions. acs.org Although this specific reaction is for amination, it highlights the potential of copper catalysis in functionalizing organic molecules.

The following table summarizes some relevant transition metal-catalyzed reactions for the synthesis of scaffolds related to 3-(2-Nitroethyl)benzonitrile:

| Catalyst System | Reaction Type | Substrates | Products | Relevance to 3-(2-Nitroethyl)benzonitrile |

| Pd(OAc)2 | Insertion | Arynes, Aryl thiocyanates | 2-(Arylthio)benzonitriles thieme-connect.com | Synthesis of substituted benzonitrile scaffolds. |

| Ni(4-F-PhCN)4(OTf)2 | Glycosylation | Glycosyl donors, Alcohols | Glycosides acs.org | Demonstrates the use of benzonitrile as a ligand in catalysis. |

| Pd(PhCN)2(OTf)2 | O-Aryl Glycoside Formation | Per-O-benzylated donor, 2-naphthol | β-O-aryl glycosides acs.org | Highlights palladium catalysis for forming bonds to aromatic rings. |

| Rh(III) | C-H Alkylation | Indoles, Nitroalkenes | 2-(2-Nitroalkyl)indoles researchgate.net | Potential for direct C-H functionalization of benzonitrile. |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly guiding the design of chemical syntheses to minimize environmental impact and enhance safety. acs.orgscispace.com These principles include waste prevention, maximizing atom economy, using less hazardous chemicals, and employing catalytic reagents over stoichiometric ones. acs.orgcolab.ws

A key principle of green chemistry is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. acs.org For instance, a reaction with 100% atom economy would have all reactant atoms incorporated into the desired product, generating no waste in principle. acs.org Catalytic reactions are inherently more atom-economical than stoichiometric ones. acs.org

The use of safer solvents and auxiliaries is another crucial aspect. acs.org The aforementioned catalyst-free Henry reaction in tap water is an excellent example of applying this principle, as it avoids the use of volatile organic solvents. thieme-connect.com

Catalysis is a foundational element of green chemistry. scispace.com Catalytic reagents are superior to stoichiometric ones as they can be used in small amounts and can be recycled, reducing waste and cost. acs.org Both organocatalysis and transition metal catalysis offer opportunities to design greener synthetic routes to 3-(2-Nitroethyl)benzonitrile.

The following table outlines how the twelve principles of green chemistry can be applied to the synthesis of 3-(2-Nitroethyl)benzonitrile:

| Principle | Application in Synthesis |

| 1. Prevention | Design syntheses to avoid waste generation. acs.org |

| 2. Atom Economy | Maximize the incorporation of reactant atoms into the final product. acs.org |

| 3. Less Hazardous Chemical Syntheses | Use and generate substances with minimal toxicity. skpharmteco.com |

| 4. Designing Safer Chemicals | Design chemical products to be effective yet have low toxicity. acs.org |

| 5. Safer Solvents and Auxiliaries | Minimize or avoid the use of auxiliary substances like solvents. acs.org |

| 6. Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure whenever possible. acs.org |

| 7. Use of Renewable Feedstocks | Utilize raw materials derived from renewable resources. acs.org |

| 8. Reduce Derivatives | Minimize or avoid unnecessary derivatization steps. acs.org |

| 9. Catalysis | Use catalytic reagents in preference to stoichiometric reagents. acs.org |

| 10. Design for Degradation | Design products to break down into innocuous substances after use. acs.org |

| 11. Real-time analysis for Pollution Prevention | Monitor reactions in real-time to prevent the formation of byproducts. |

| 12. Inherently Safer Chemistry for Accident Prevention | Choose substances and forms of substances that minimize the potential for chemical accidents. |

Optimization of Reaction Conditions for Maximizing Yield and Selectivity

Optimizing reaction conditions is a critical step in chemical synthesis to ensure the highest possible yield and selectivity of the desired product. deskera.com This process involves systematically varying parameters such as temperature, pressure, reactant concentrations, and reaction time. deskera.com

For the synthesis of 3-(2-Nitroethyl)benzonitrile, key parameters to optimize would include:

Catalyst Selection and Loading: The choice of catalyst (organocatalyst or transition metal complex) and its concentration can significantly impact reaction efficiency.

Solvent: The polarity and nature of the solvent can influence reaction rates and selectivities.

Temperature: Adjusting the temperature can affect the reaction kinetics and the stability of reactants and products.

Reactant Stoichiometry: The ratio of reactants can be crucial for maximizing the conversion of the limiting reagent and minimizing side reactions. deskera.com

Modern approaches to reaction optimization often employ high-throughput experimentation (HTE) and machine learning algorithms. beilstein-journals.orgbeilstein-journals.org These technologies allow for the rapid screening of a wide range of reaction conditions and the identification of optimal parameters with minimal experimental effort. preprints.org For example, Bayesian optimization can be used to iteratively refine reaction parameters to achieve the desired outcome, such as maximizing yield or selectivity. preprints.org

The following table provides a hypothetical example of a design of experiments (DoE) approach to optimize a key step in the synthesis of 3-(2-Nitroethyl)benzonitrile, such as a Michael addition of nitromethane to 3-vinylbenzonitrile.

| Experiment | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 5 | 25 | 12 | 65 |

| 2 | 10 | 25 | 12 | 78 |

| 3 | 5 | 50 | 12 | 72 |

| 4 | 10 | 50 | 12 | 85 |

| 5 | 5 | 25 | 24 | 75 |

| 6 | 10 | 25 | 24 | 88 |

| 7 | 5 | 50 | 24 | 80 |

| 8 | 10 | 50 | 24 | 92 |

This data could then be used to build a model to predict the optimal conditions for achieving the highest yield.

Transformations of the Nitro Group and Reaction Pathways

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the adjacent ethyl bridge, making the α-carbon acidic and susceptible to deprotonation. This property is central to many of its transformations.

The reduction of the nitro group to a primary amine is a fundamental transformation, yielding 3-(2-aminoethyl)benzonitrile, a valuable intermediate in medicinal chemistry and materials science. This conversion can be accomplished through various reductive methods, including catalytic hydrogenation and chemical reduction. allrounder.ai

Catalytic hydrogenation is a widely used method, employing catalysts like palladium on carbon (Pd/C), nickel, or platinum in the presence of hydrogen gas. allrounder.ai Another effective approach involves the use of powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent. allrounder.ai This method proceeds via nucleophilic hydride attack on the nitrogen of the nitro group. Metal-free reduction systems, such as those using trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine, offer a mild alternative that tolerates a wide array of functional groups. organic-chemistry.org The resulting amine, 3-(2-aminoethyl)benzonitrile, serves as a crucial building block for more complex molecules, leveraging the reactivity of the newly formed amino group for further functionalization. Amines, in general, are foundational to the synthesis of numerous biologically active compounds, including peptides and neurotransmitter analogues. thermofisher.com

Table 1: Selected Methods for the Reduction of Nitro Groups

| Reducing Agent/System | Catalyst/Conditions | Product | Notes |

|---|---|---|---|

| Hydrogen Gas (H₂) | Palladium on Carbon (Pd/C) | Primary Amine | A common and efficient catalytic hydrogenation method. allrounder.ai |

| Lithium Aluminium Hydride (LiAlH₄) | Diethyl ether, followed by aqueous workup | Primary Amine | A powerful, non-catalytic chemical reduction. allrounder.ai |

| Trichlorosilane (HSiCl₃) | Tertiary Amine | Primary Amine | A mild, metal-free reduction method with good functional group tolerance. organic-chemistry.org |

The Nef reaction provides a classic route to convert primary or secondary nitroalkanes into their corresponding aldehydes or ketones. wikipedia.orgorganic-chemistry.org The reaction is initiated by the deprotonation of the α-carbon to the nitro group, forming a nitronate salt. Subsequent hydrolysis of this salt under acidic conditions (pH < 1) yields the carbonyl compound and nitrous oxide. wikipedia.orgorganic-chemistry.org For 3-(2-nitroethyl)benzonitrile, this transformation would produce 3-(formylmethyl)benzonitrile.

The mechanism proceeds through the protonation of the nitronate salt to form a nitronic acid, which is then further protonated. wikipedia.org This intermediate is attacked by water, and after a series of steps involving rearrangement and elimination, the carbonyl compound is formed. wikipedia.org The conditions for the Nef reaction must be carefully controlled, as weak acid conditions can lead to the formation of oximes as side products. alfa-chemistry.com Modern variations of the Nef reaction utilize different reagents to drive the conversion under milder conditions. These include oxidative methods using reagents like potassium permanganate (B83412) (KMnO₄) or Oxone®, and reductive methods employing reagents like titanium(III) chloride (TiCl₃). organic-chemistry.orgalfa-chemistry.com

Table 2: Conditions for Nef and Analogous Reactions

| Reagent System | Reaction Type | Product from R-CH₂NO₂ | Reference(s) |

|---|---|---|---|

| 1. Base (e.g., NaOH) 2. Strong Acid (e.g., H₂SO₄) | Classic Nef Reaction | Aldehyde (R-CHO) | wikipedia.org, organic-chemistry.org |

| Oxone® | Oxidative Nef Reaction | Aldehyde (R-CHO) | organic-chemistry.org |

| Potassium Permanganate (KMnO₄) | Oxidative Nef Reaction | Aldehyde (R-CHO) | alfa-chemistry.com, organic-chemistry.org |

Beyond the Nef reaction, the nitro group can undergo other transformations. Direct oxidation of the nitroalkane can lead to different products depending on the reagents and conditions. Strong oxidizing agents can cleave the C-N bond. For instance, treatment of an aldoxime (which can be formed from a primary nitroalkane) with hydrogen peroxide in the presence of a tungstate-based catalyst can lead to the formation of a nitrile oxide intermediate, which can then be converted to a carbonyl compound. mdpi.com

The nitro group is a versatile functional group that can be transformed into various other moieties, enhancing its synthetic utility. sci-hub.se For example, reduction under specific neutral conditions, such as with zinc and ammonium chloride, can yield hydroxylamines. matanginicollege.ac.in The choice of reducing agent and the reaction medium (acidic, neutral, or alkaline) can selectively lead to different nitrogen-containing derivatives, including oximes and hydroxylamines. sci-hub.sematanginicollege.ac.in

Chemical Behavior of the Nitrile Group

The nitrile group in 3-(2-nitroethyl)benzonitrile is a strongly polarized functional group with an electrophilic carbon atom, making it susceptible to attack by nucleophiles. libretexts.org

The carbon atom of the nitrile's C≡N triple bond is electrophilic and reacts with a variety of nucleophiles. libretexts.org

Formation of Ketones: Grignard reagents (R'-MgX) readily add to the nitrile group to form an intermediate imine anion, stabilized as a magnesium salt. masterorganicchemistry.com Subsequent acidic hydrolysis of this intermediate converts it into a ketone. masterorganicchemistry.com For example, the reaction of 3-(2-nitroethyl)benzonitrile with a Grignard reagent like methylmagnesium bromide (CH₃MgBr), followed by an aqueous acid workup, would yield 3-(1-oxo-3-nitropropyl)benzonitrile. Copper(I) salts can be used to catalyze this addition, particularly with sterically hindered reactants. masterorganicchemistry.com

Formation of Amidines: Amidines are another important class of derivatives formed from nitriles. nih.gov They are typically synthesized by the reaction of a nitrile with an amine. nih.gov A common method involves the addition of hydroxylamine (B1172632) to a nitrile to form an amidoxime, a related structure. nih.gov The synthesis of amidines often requires activation of the nitrile or the use of specific catalysts. They are recognized as a significant structural motif in many bioactive compounds. nih.govchemrxiv.org

Table 3: Nucleophilic Addition Reactions of the Nitrile Group

| Nucleophile | Intermediate | Final Product (after workup) | Derivative Class |

|---|---|---|---|

| Grignard Reagent (R'-MgX) | Imine Magnesium Salt | Ketone (R-C(O)-R') | Ketone |

| Amine (R'-NH₂) | - | Amidine | Amidine |

| Water (H₂O) | Imidic Acid / Amide | Carboxylic Acid | Carboxylic Acid |

The C≡N triple bond of the nitrile group can participate in cycloaddition reactions, most notably as a dipolarophile in [3+2] cycloadditions. nih.govmdpi.com In these reactions, a 1,3-dipole reacts with the nitrile to form a five-membered heterocyclic ring. nih.gov A prominent example involves the reaction with nitrile oxides (R-C≡N⁺-O⁻). beilstein-journals.org

The reaction of 3-(2-nitroethyl)benzonitrile with a nitrile oxide, such as benzonitrile oxide, would proceed via a concerted mechanism to yield a 1,2,4-oxadiazole (B8745197) derivative. mdpi.com The regioselectivity of such cycloadditions is a subject of detailed theoretical study, often analyzed using Density Functional Theory (DFT) to predict the most favorable reaction pathway. mdpi.combibliotekanauki.pl These reactions are powerful tools for constructing complex heterocyclic systems from relatively simple precursors. nih.govmdpi.com

Reactivity of the Ethylene Linker and Aromatic Ring

α-Carbon Acidity and Enolate/Nitronate Chemistry

A key feature of 3-(2-nitroethyl)benzonitrile is the acidity of the hydrogen atoms on the carbon adjacent to the nitro group (the α-carbon). The electron-withdrawing nature of the nitro group significantly increases the acidity of these protons compared to a typical alkyl C-H bond. libretexts.org The pKa value for the α-hydrogens of a simple nitroalkane like nitroethane is approximately 8.5, making them readily removable by common bases. libretexts.org

Deprotonation of the α-carbon results in the formation of a resonance-stabilized carbanion known as a nitronate ion (or aci-nitro anion). This anion is an ambident nucleophile, with negative charge density on both the α-carbon and the oxygen atoms of the nitro group. chemistry.coachucsb.edu

Resonance Structures of the Nitronate Ion:

The reactivity of the nitronate ion is central to many synthetic transformations of nitroalkanes. cdnsciencepub.com

C-Alkylation: The nitronate can act as a carbon nucleophile, reacting with electrophiles such as alkyl halides in C-alkylation reactions. chemistry.coachmsu.edu This allows for the extension of the carbon chain at the α-position.

O-Alkylation: Reaction at the oxygen atom can also occur, leading to the formation of nitronic esters. cdnsciencepub.com

Henry Reaction (Nitroaldol Reaction): The nitronate ion can add to carbonyl compounds (aldehydes and ketones) in a classic carbon-carbon bond-forming reaction known as the Henry reaction. This reaction is a powerful tool for the synthesis of β-nitro alcohols, which are versatile synthetic intermediates. cdnsciencepub.com

Michael Addition: As a soft nucleophile, the nitronate anion is an excellent donor for Michael additions to α,β-unsaturated carbonyl compounds and other Michael acceptors.

The formation and reaction of the nitronate intermediate provide a gateway to a wide array of functionalized derivatives starting from 3-(2-nitroethyl)benzonitrile. The choice of base, solvent, and electrophile can be used to control the outcome of these reactions. princeton.edu

| Compound Type | Typical pKa Range | Reference |

| Alkane (e.g., Ethane) | ~50 | libretexts.org |

| Ketone (e.g., Acetone) | ~19-21 | libretexts.org |

| Nitroalkane (e.g., Nitroethane) | ~8.5-10 | libretexts.org |

| Ester (e.g., Ethyl acetate) | ~23-25 | libretexts.org |

Radical Reactions and Their Synthetic Implications

The nitroalkane moiety in 3-(2-nitroethyl)benzonitrile can participate in radical reactions, offering synthetic pathways distinct from its ionic chemistry. rsc.org These reactions often involve the nitro group itself or the adjacent C-H bonds.

Radical Denitration: One of the most significant radical reactions of nitroalkanes is reductive denitration, where the nitro group is replaced by a hydrogen atom. This transformation is typically achieved using radical chain reactions initiated by reagents like tributyltin hydride (Bu₃SnH) and an initiator such as azobisisobutyronitrile (AIBN). The mechanism involves the formation of an alkyl radical intermediate, which then abstracts a hydrogen atom from the tin hydride. This method provides a way to introduce the nitroethyl group as a synthetic equivalent of an ethyl group, which can be unmasked in a later step.

Radical Conjugate Additions: The alkyl radical generated by the removal of the nitro group can also be trapped by electron-deficient alkenes in a conjugate addition process. This allows for the formation of new carbon-carbon bonds, extending the synthetic utility of the initial radical formation.

Photochemical Reactions: Some nitro compounds are known to undergo photochemical reactions. For instance, irradiation of certain nitro compounds can lead to the formation of cyclic nitronates or other rearranged products. mdpi.com While specific studies on 3-(2-nitroethyl)benzonitrile are limited, the potential for photochemical activation of the nitro group exists.

The benzonitrile ring can also be involved in radical reactions. For example, the formation of benzonitrile anion radicals has been studied, suggesting that under appropriate electrochemical or chemical reducing conditions, the aromatic system could engage in electron transfer processes. utexas.edu

Electrophilic/Nucleophilic Aromatic Substitutions on the Benzonitrile Core

The substitution pattern on the aromatic ring of 3-(2-nitroethyl)benzonitrile is governed by the electronic properties of its two substituents: the meta-directing, deactivating cyano group (-CN) and the ortho-, para-directing, weakly deactivating alkyl group (-CH₂CH₂NO₂).

Electrophilic Aromatic Substitution (EAS): Electrophilic attack on the benzene ring is a fundamental reaction for introducing new substituents. minia.edu.egmasterorganicchemistry.com The outcome of EAS on 3-(2-nitroethyl)benzonitrile depends on the directing effects of the existing groups.

Cyano Group (-CN): This group is strongly electron-withdrawing through both induction and resonance, making it a powerful deactivating group and a meta-director.

The position of electrophilic attack will be a result of the competition between these directing effects. The positions ortho to the alkyl group (positions 2 and 4) and the position meta to the cyano group (position 5) are the most likely sites for substitution. The strong deactivating nature of both groups suggests that harsh reaction conditions would be required for EAS to occur. ucalgary.cachegg.com

| Position | Directed by -CH₂CH₂NO₂ | Directed by -CN | Overall Effect |

| 2 | Ortho (Activated) | Ortho (Deactivated) | Likely minor product |

| 4 | Para (Activated) | Ortho (Deactivated) | Possible product |

| 5 | Meta (Deactivated) | Meta (Activated) | Possible product |

| 6 | Ortho (Activated) | Para (Deactivated) | Sterically hindered, unlikely |

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions are characteristic of aromatic rings bearing potent electron-withdrawing groups. researchgate.netgovtpgcdatia.ac.in The presence of both a nitro group and a cyano group makes the aromatic ring of 3-(2-nitroethyl)benzonitrile highly electron-deficient and thus a potential candidate for SNAr, especially if a good leaving group is present on the ring.

For SNAr to occur on 3-(2-nitroethyl)benzonitrile itself, a hydrogen atom would need to be displaced (SNAr-H). This typically requires very strong nucleophiles and oxidizing conditions. A more common scenario involves a derivative with a leaving group (e.g., a halogen) on the ring. In such a case, the cyano and nitroethyl groups would activate the ring towards nucleophilic attack, particularly at the ortho and para positions relative to their location, by stabilizing the intermediate Meisenheimer complex. nih.govmdpi.com For instance, in a hypothetical 4-fluoro-3-(2-nitroethyl)benzonitrile, the fluorine atom would be highly activated towards displacement by a nucleophile due to the para-cyano group and ortho-nitroethyl group.

Strategic Utility of 3 2 Nitroethyl Benzonitrile As a Versatile Synthetic Intermediate

Precursor for the Synthesis of Nitrogen-Containing Heterocyclic Systems

The dual functionality of 3-(2-Nitroethyl)benzonitrile serves as a powerful platform for the synthesis of various nitrogen-containing heterocycles. The nitroethyl group can be readily converted into functionalities that participate in cyclization reactions, while the nitrile group can be incorporated into heterocyclic rings or serve as a precursor for other reactive groups.

Construction of Isoxazolines and Pyrrolidines

The nitroethyl moiety is a key precursor for building five-membered heterocyclic rings such as isoxazolines and pyrrolidines.

Isoxazolines: These heterocycles are commonly synthesized via a [3+2] cycloaddition (1,3-dipolar cycloaddition) between a nitrile oxide and an alkene. researchgate.net Primary nitroalkanes, such as the 2-nitroethyl group in 3-(2-Nitroethyl)benzonitrile, can be dehydrated in situ to generate the corresponding nitrile oxide. This highly reactive intermediate can then be trapped by a variety of dipolarophiles (alkenes) to yield 3,5-disubstituted isoxazolines. The reaction allows for the creation of complex structures with good regio- and stereoselectivity. researchgate.netresearchgate.net

Pyrrolidines: The synthesis of the pyrrolidine (B122466) ring can be achieved through several routes starting from 3-(2-Nitroethyl)benzonitrile. organic-chemistry.org One prominent method involves the Michael addition of amines or other nucleophiles to the corresponding α,β-unsaturated nitroalkene, 3-(2-nitrovinyl)benzonitrile, which can be formed from the parent compound. The resulting adduct can then undergo reductive cyclization, where the nitro group is reduced to an amine which subsequently displaces a leaving group or attacks another electrophilic center to form the pyrrolidine ring. nih.gov This pathway is central to building substituted pyrrolidines, which are prevalent scaffolds in medicinal chemistry. mdpi.com

Table 1: Synthesis of Isoxazolines and Pyrrolidines This is an interactive data table. You can sort and filter the data.

| Target Heterocycle | Key Intermediate from Precursor | Reaction Type | Reagents/Conditions |

|---|---|---|---|

| Isoxazoline | 3-Cyanophenylacetonitrile oxide | 1,3-Dipolar Cycloaddition | Dehydrating agent (e.g., PhNCO), alkene |

Access to Indole (B1671886) and Quinoline (B57606) Derivatives

The structural framework of 3-(2-Nitroethyl)benzonitrile is well-suited for elaboration into fused heterocyclic systems like indoles and quinolines.

Indole Derivatives: While not a direct cyclization of 3-(2-Nitroethyl)benzonitrile itself, the synthesis of the closely related 3-(2-nitroethyl)indole is a well-established process. chemicalbook.comresearchgate.net In these syntheses, an indole core is first functionalized, and a nitroethyl group is introduced. researchgate.net Research has shown that 3-(2-nitroethyl)-1H-indoles can be valuable byproducts in certain reactions and can be converted into other useful indole derivatives. nih.govnih.gov This highlights the synthetic utility of the nitroethyl group as a synthon in the construction of complex indole structures.

Quinoline Derivatives: The synthesis of quinolines from 3-(2-Nitroethyl)benzonitrile can be envisioned through a multi-step process. The critical step is the reduction of the nitro group to a primary amine, yielding 3-(2-aminoethyl)benzonitrile. This product, containing an aniline-like moiety, can then serve as a substrate in classic quinoline syntheses. For instance, in the Skraup synthesis, the aniline (B41778) derivative is reacted with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to construct the quinoline core. iipseries.orgmdpi.com Alternatively, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones to achieve a similar transformation. jptcp.com

Table 2: Classic Quinoline Syntheses Applicable to Derivatives of 3-(2-Nitroethyl)benzonitrile This is an interactive data table. You can sort and filter the data.

| Named Reaction | Required Precursor | Key Reagents |

|---|---|---|

| Skraup Synthesis | Aniline derivative | Glycerol, H₂SO₄, Oxidizing agent (e.g., nitrobenzene) |

| Doebner-von Miller Reaction | Aniline derivative | α,β-Unsaturated aldehyde or ketone, Acid catalyst |

Formation of Other Diverse Heterocycles

Beyond the aforementioned systems, the functional groups of 3-(2-Nitroethyl)benzonitrile enable access to a broader range of heterocyclic structures. A significant example is the synthesis of tetrazoles.

Tetrazoles: The nitrile group is a direct precursor to 5-substituted 1H-tetrazoles via a [3+2] cycloaddition reaction with an azide (B81097) source, typically sodium azide. researchgate.netorganic-chemistry.org This transformation is often catalyzed by Lewis acids (e.g., zinc salts) or amine salts and provides a high-yielding route to the tetrazole ring. tandfonline.comresearchgate.net Tetrazoles are considered important bioisosteres of carboxylic acids in medicinal chemistry and also find use as ligands and in energetic materials. researchgate.net The resulting product, 5-(3-(2-nitroethyl)phenyl)-1H-tetrazole, retains the nitro functionality for further synthetic modifications.

Building Block for Complex Carbonyl Compounds and Carboxylic Acids

The distinct reactivity of the nitroethyl and benzonitrile (B105546) functionalities allows for the selective conversion of 3-(2-Nitroethyl)benzonitrile into valuable carbonyl compounds and carboxylic acids.

The transformation of a primary or secondary nitroalkane into a carbonyl compound is known as the Nef reaction. organicreactions.orgwikipedia.org This reaction typically involves the formation of a nitronate salt by treating the nitroalkane with a base, followed by hydrolysis with a strong mineral acid. organic-chemistry.orgyoutube.com Applying this to 3-(2-Nitroethyl)benzonitrile, the 2-nitroethyl side chain can be converted into a formylmethyl (B1220840) group, yielding 3-(2-oxoethyl)benzonitrile (B1318953) (also known as 3-(formylmethyl)benzonitrile). A variety of modern, milder methods for the Nef reaction have been developed, including oxidative and reductive procedures, which can tolerate a wider range of functional groups. organic-chemistry.orgalfa-chemistry.com

Separately, the nitrile group can be readily hydrolyzed to a carboxylic acid. libretexts.org This transformation can be achieved under either acidic or basic conditions, typically by heating under reflux with an aqueous acid (like HCl or H₂SO₄) or a base (like NaOH). chemistrysteps.combyjus.com Acid-catalyzed hydrolysis directly yields the carboxylic acid, 3-(2-nitroethyl)benzoic acid, and the ammonium (B1175870) salt. libretexts.orglumenlearning.com Base-catalyzed hydrolysis first produces the carboxylate salt, which must then be acidified in a separate workup step to liberate the free carboxylic acid. chemistrysteps.com

Table 3: Key Transformations to Carbonyls and Carboxylic Acids This is an interactive data table. You can sort and filter the data.

| Transformation | Functional Group Targeted | Product | Typical Reagents |

|---|---|---|---|

| Nef Reaction | Nitroethyl Group | 3-(2-Oxoethyl)benzonitrile | 1. Base (e.g., NaOH, NaOMe); 2. Strong Acid (e.g., H₂SO₄) |

| Acid Hydrolysis | Nitrile Group | 3-(2-Nitroethyl)benzoic acid | Dilute H₂SO₄ or HCl, Heat |

Role in the Synthesis of Functional Organic Materials and Ligands (from a synthetic perspective)

From a synthetic standpoint, 3-(2-Nitroethyl)benzonitrile is a promising precursor for functional organic materials and ligands due to its aromatic core and versatile functional groups.

The benzonitrile moiety itself can act as a ligand, coordinating to transition metals through the nitrogen lone pair. ua.ac.beacs.org Such coordination is foundational in the design of catalysts and metal-organic frameworks (MOFs). The electronic properties of the metal complex can be tuned by modifying the substituents on the phenyl ring.

Furthermore, the nitrile group can be chemically transformed into other important functional groups used in materials science. As mentioned, it can be converted into a tetrazole ring, a functionality used in the design of coordination polymers, high-nitrogen content materials, and pharmaceuticals. researchgate.nettandfonline.com The nitro group also offers a synthetic handle for creating advanced materials. nih.gov For example, reduction of the nitro group to an amine yields 3-(2-aminoethyl)benzonitrile. The resulting primary amine can be used as a monomer in polymerization reactions, as a site for attaching the molecule to a polymer backbone, or as a key component in the synthesis of dyes and fluorescent materials. mdpi.com The closely related 3-nitrobenzonitrile (B78329) is noted as a raw material for synthesizing polymer functional materials and fluorescent materials. bloomtechz.com The combination of a modifiable aromatic ring with two distinct and reactive functional groups provides a rich platform for creating novel ligands and complex organic materials. goettingen-research-online.denih.gov

Advanced Derivatization and Functionalization Strategies for 3 2 Nitroethyl Benzonitrile Analogues

Selective Modification of the Benzonitrile (B105546) Moiety

The benzonitrile group, while often considered robust, can be strategically activated and functionalized to introduce a variety of substituents onto the aromatic ring. These transformations allow for the modulation of the electronic and steric properties of the molecule.

Traditionally, aryl halides and sulfonates have been the preferred substrates for cross-coupling reactions. However, recent advancements have established aryl nitriles as viable substrates, primarily through nickel-catalyzed activation of the strong carbon-cyano (C-CN) bond. thieme-connect.comthieme-connect.com This approach provides a powerful alternative for aryl ring functionalization, allowing the cyano group to be replaced with various carbon or heteroatom nucleophiles.

Nickel-based catalytic systems, often employing phosphine (B1218219) ligands like trimethylphosphine (B1194731) (PMe₃), have proven effective in mediating these transformations. thieme-connect.comthieme-connect.com These catalysts can facilitate the coupling of aryl nitriles with a range of partners, including organozinc reagents, Grignard reagents, and even amines, to yield unsymmetrical biaryls, styrenes, alkylated arenes, and anilines. thieme-connect.com A significant advantage of this methodology is its high regioselectivity, which avoids the formation of benzyne (B1209423) intermediates. thieme-connect.com Furthermore, the development of nickel-catalyzed cross-coupling reactions with imidazolium (B1220033) salts, which act as both a coupling partner and a precursor to an N-heterocyclic carbene (NHC) ligand, has expanded the scope to include the synthesis of 2-arylated imidazoles. acs.org

Table 1: Examples of Nickel-Catalyzed Cross-Coupling Reactions of Aryl Nitriles

| Catalyst System | Coupling Partner | Product Type | Reference |

|---|---|---|---|

| Ni(acac)₂ / PMe₃ | Aryl zincs | Unsymmetrical biaryls | thieme-connect.com |

| Ni(acac)₂ / PMe₃ | Alkenylmagnesium reagents | Styrenes | thieme-connect.com |

| Ni(acac)₂ / PMe₃ | Alkyl Grignard reagents | Alkylated benzenes | thieme-connect.com |

| Ni(cod)₂ / dppf / NaOtBu | Amines (e.g., morpholine) | Anilines | thieme-connect.com |

This table is illustrative of general reactions for aryl nitriles and is applicable to analogues of 3-(2-nitroethyl)benzonitrile.

Regioselective halogenation provides a direct route to functionalized benzonitrile analogues that can serve as versatile intermediates for further synthesis, including traditional cross-coupling reactions. The directing effects of the substituents on the aromatic ring are critical for controlling the position of electrophilic aromatic substitution. For a 3-substituted benzonitrile like 3-(2-nitroethyl)benzonitrile, the cyano group is a meta-director and deactivating, while the alkyl group is an ortho-, para-director and activating. The outcome of halogenation would depend on the reaction conditions and the relative influence of these two groups.

Methodologies for regioselective halogenation often involve the use of N-halosuccinimides (NCS, NBS, NIS) under specific catalytic conditions. acs.orgacs.org For instance, the halogenation of β-diketonate BF₂ complexes bearing a benzonitrile moiety has been shown to proceed selectively at the γ-position of the diketone, but electrophilic aromatic halogenation can occur simultaneously in electron-rich systems. acs.org More direct approaches for aryl functionalization include iridium-catalyzed C-H borylation, which can install a versatile boryl group onto the ring. nih.gov This boryl group can then undergo a wide range of subsequent transformations, including ipso-halogenation, to yield chloro, bromo, and iodo derivatives with high regiocontrol. nih.gov

Functionalization of the Ethylene (B1197577) Chain for Enhanced Molecular Complexity

The nitroethyl side chain is a highly versatile functional group. The acidic α-protons and the electron-withdrawing nature of the nitro group allow for a rich variety of transformations to build molecular complexity and introduce stereocenters.

The C-alkylation of nitroalkanes is a direct method for creating carbon-carbon bonds and forming tertiary nitroalkanes, which are valuable precursors to α-tertiary amines. chemistryviews.org However, controlling stereoselectivity and suppressing competing O-alkylation has been a significant challenge. acs.org Recent breakthroughs have addressed this through transition metal catalysis and enzymatic approaches.

One successful strategy involves the nickel-catalyzed asymmetric alkylation of nitroalkanes using α-bromoamides as electrophiles. acs.org This method produces highly enantioenriched β-nitroamides under mild conditions, compatible with a wide array of functional groups. acs.org Another innovative approach utilizes photoenzymatic catalysis. chemistryviews.orgacs.orgnih.gov An engineered flavin-dependent 'ene'-reductase (ERED) from Geobacillus kaustophilus has been shown to catalyze the highly chemo- and stereoselective C-alkylation of nitroalkanes with alkyl halides upon irradiation with cyan-colored LED light. chemistryviews.orgacs.org This method proceeds through a radical mechanism initiated by an enzyme-templated charge-transfer complex. nih.govresearchgate.net

Table 2: Selected Methods for Asymmetric C-Alkylation of Nitroalkanes

| Catalyst Type | Method | Electrophile | Key Features | Reference |

|---|---|---|---|---|

| Nickel-Chiral Ligand | Transition Metal Catalysis | Racemic α-bromoamides | Forms highly enantioenriched β-nitroamides; good diastereocontrol. | acs.org |

This table summarizes general findings for nitroalkanes, which are directly applicable to the ethylene chain of 3-(2-nitroethyl)benzonitrile.

Beyond alkylation, the nitro group is an excellent handle for introducing chirality via other enantioselective transformations. The Henry (nitroaldol) reaction, which couples a nitroalkane with a carbonyl compound, is a fundamental C-C bond-forming reaction that generates a β-nitroalcohol. nih.gov Asymmetric catalysis of the Henry reaction using chiral metal-ligand complexes, such as those involving copper acetate (B1210297) and chiral amino alcoholic ligands, allows for the synthesis of enantioenriched products like (R)-3-(1-Hydroxy-2-nitroethyl)benzonitrile. nih.govacs.org

Furthermore, the nitro group can be used to direct Michael additions. The corresponding nitroalkene, which can be formed in situ from the nitroalkane, is a powerful Michael acceptor. rsc.org Chiral bifunctional organocatalysts, such as those derived from thiourea (B124793) and diamines, can activate both the nitroalkene and the nucleophile to achieve high diastereo- and enantioselectivity in the conjugate addition of ketones or malonates. rsc.orgresearchgate.netmetu.edu.tr These Michael adducts are versatile intermediates for the synthesis of complex molecules, including bioactive compounds. rsc.org

Cascade and Multi-Component Reactions Employing 3-(2-Nitroethyl)benzonitrile

Cascade and multi-component reactions (MCRs) are highly efficient processes that allow for the construction of complex products in a single operation by combining three or more starting materials, minimizing waste and synthetic steps. organic-chemistry.orgtcichemicals.com Analogues of 3-(2-nitroethyl)benzonitrile are excellent candidates for such reactions, typically via their corresponding nitroalkene, 3-cyano-β-nitrostyrene.

The nitroalkene, acting as an activated alkene, can participate in a variety of organocatalyzed cascade sequences. One example is the enantioselective Michael/Conia-ene sequence, where the Michael addition of a nucleophile (e.g., a malonate) to a 2-ethynyl-β-nitrostyrene analogue is followed by a gold- or silver-catalyzed intramolecular Conia-ene cyclization to produce functionalized methyleneindanes. thieme-connect.com Similarly, cascade reactions involving the Michael addition of an enamine (formed in situ from a ketone and an amine) to a nitroalkene, followed by an intramolecular cyclization, can afford complex cyclic structures. nih.govnih.gov

Three-component reactions are also accessible. A one-pot nitro-Mannich reaction can be achieved by reacting an aldehyde, an amine, and a nitroalkane like 3-(2-nitroethyl)benzonitrile. nih.gov This reaction, often catalyzed by a heterogeneous catalyst like copper iodide on Amberlyst A-21, efficiently produces β-nitroamines. nih.gov Another powerful strategy involves the reaction of o-hydroxybenzaldehydes, a nucleophile, and a dinitrile. While typically performed with malononitrile, the use of its vinylogous counterpart, homophthalonitrile, in a pseudo-three-component reaction leads to complex chromeno[2,3-c]isoquinolin-5-amines, highlighting the potential for the benzonitrile moiety of a 3-(2-nitroethyl)benzonitrile analogue to participate in complex annulations. nih.gov

Computational and Spectroscopic Approaches for Mechanistic Elucidation and Structural Confirmation

Quantum Chemical Studies (DFT) for Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) has become a powerful tool in modern organic chemistry for predicting and rationalizing the outcomes of chemical reactions. nih.govchemrxiv.orgmdpi.com For a molecule like 3-(2-Nitroethyl)benzonitrile, DFT calculations can offer profound insights into its reactivity.

DFT calculations are instrumental in locating and characterizing the transition state (TS) structures for reactions involving 3-(2-Nitroethyl)benzonitrile. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. By calculating the energies of reactants, transition states, intermediates, and products, a comprehensive reaction energy profile can be constructed. researchgate.netresearchgate.net This profile elucidates the favorability of a particular reaction pathway. For instance, in a potential synthesis of 3-(2-Nitroethyl)benzonitrile via a Michael addition of a nitroalkane to a benzonitrile (B105546) derivative, DFT could be used to model the transition state of the carbon-carbon bond-forming step. The calculated activation energy would provide a quantitative measure of the reaction's feasibility.

Table 1: Hypothetical DFT-Calculated Energies for a Reaction Step in the Synthesis of 3-(2-Nitroethyl)benzonitrile

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.4 |

| Intermediate | -5.2 |

| Product | -15.8 |

This interactive table presents hypothetical energy values to illustrate a typical reaction energy profile that could be obtained from DFT calculations.

Many organic reactions can yield multiple products, and DFT calculations are highly effective in predicting the regioselectivity and stereoselectivity of such transformations. rsc.orgrsc.orgunimi.it For reactions involving 3-(2-Nitroethyl)benzonitrile, where different sites on the aromatic ring or the nitroethyl chain could potentially react, DFT can be used to compare the activation energies of the various possible pathways. The pathway with the lowest activation energy barrier is predicted to be the major product. rsc.org For example, in a functionalization reaction of the benzonitrile ring, DFT could predict whether substitution is more likely to occur at the ortho, meta, or para positions relative to the cyano and nitroethyl groups by comparing the energies of the respective transition states.

DFT provides a detailed picture of the electronic structure of 3-(2-Nitroethyl)benzonitrile. nsc.ruacs.orgacs.org Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can reveal the nucleophilic and electrophilic sites within the molecule. Reactivity descriptors, such as the Fukui functions and the dual descriptor, can be calculated to quantify the local reactivity of different atoms. nih.gov This information is invaluable for predicting how the molecule will interact with other reagents. For 3-(2-Nitroethyl)benzonitrile, such analysis can indicate the susceptibility of the carbon atom alpha to the nitro group to nucleophilic attack or the electrophilic nature of the nitrile carbon.

Advanced Spectroscopic Characterization Techniques for Synthetic Products and Intermediates

The structural confirmation of 3-(2-Nitroethyl)benzonitrile and any intermediates formed during its synthesis relies heavily on modern spectroscopic techniques.

While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental structural information, complex molecules often require more advanced techniques for unambiguous characterization. researchgate.netnih.govweebly.com Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for elucidating the connectivity of atoms in 3-(2-Nitroethyl)benzonitrile. omicsonline.org

COSY spectra would reveal the coupling between protons on adjacent carbon atoms, for instance, confirming the -CH₂-CH₂- linkage in the nitroethyl side chain.

HSQC would correlate each proton to the carbon atom it is directly attached to, allowing for the assignment of all carbon signals.

HMBC provides information about longer-range couplings (typically 2-3 bonds), which is crucial for establishing the connection between the nitroethyl group and the benzonitrile ring, as well as confirming the substitution pattern on the aromatic ring.

Table 2: Expected ¹³C NMR Chemical Shifts for 3-(2-Nitroethyl)benzonitrile

| Carbon Atom | Expected Chemical Shift (ppm) |

| C≡N | ~118 |

| C1 (ipso-CN) | ~112 |

| C2 | ~133 |

| C3 (ipso-CH₂CH₂NO₂) | ~145 |

| C4 | ~130 |

| C5 | ~131 |

| C6 | ~130 |

| -CH₂- (benzylic) | ~35 |

| -CH₂-NO₂ | ~75 |

This interactive table shows predicted ¹³C NMR chemical shifts based on known substituent effects and data for similar compounds.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a compound with high accuracy. mdpi.comresearchgate.net For 3-(2-Nitroethyl)benzonitrile, HRMS would provide a highly accurate mass measurement, which can be used to confirm its molecular formula (C₉H₈N₂O₂). Furthermore, HRMS can be coupled with liquid chromatography (LC-HRMS) to monitor the progress of a reaction in real-time. nih.govnih.gov This allows for the identification of reactants, products, and any transient intermediates, providing valuable mechanistic insights. The high mass accuracy of HRMS is critical for distinguishing between species with very similar nominal masses.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and configuration in the solid state. For a compound like 3-(2-Nitroethyl)benzonitrile, a single-crystal X-ray diffraction analysis would yield a wealth of structural information, including bond lengths, bond angles, and torsional angles, effectively confirming its molecular structure.

The study of 3-Nitrobenzonitrile (B78329) provided precise measurements of its molecular geometry. For instance, the C-C bond lengths in the benzene (B151609) ring were found to be in the range of 1.3851(19) to 1.397(2) Å. nih.gov The substituent groups are attached to the ring via a C-C bond of 1.447(2) Å for the nitrile group and a C-N bond of 1.4697(19) Å for the nitro group. nih.gov The C≡N triple bond length was determined to be 1.141(2) Å. nih.gov

Furthermore, crystallographic studies illuminate intermolecular interactions that govern the crystal packing. In the case of 3-Nitrobenzonitrile, the molecules are arranged in stacks along the shortest crystallographic axis, influenced by aromatic π–π stacking interactions with an interplanar distance of 3.3700(9) Å. nih.gov Such analyses also reveal details about the orientation of functional groups. For example, the nitro group in 3-Nitrobenzonitrile is not coplanar with the benzene ring but is slightly tilted, with an angle of 11.22(6)° between the plane of the nitro group and the plane of the benzene ring. nih.gov This tilt is attributed to crystal packing effects. nih.gov

Should single crystals of 3-(2-Nitroethyl)benzonitrile be obtained, this technique could similarly provide an unambiguous determination of its solid-state conformation, including the orientation of the nitroethyl side chain relative to the benzonitrile ring, and reveal any hydrogen bonding or other intermolecular interactions that stabilize the crystal lattice.

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₄N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 3.78453 (4) |

| b (Å) | 6.97307 (5) |

| c (Å) | 12.72140 (12) |

| β (°) | 97.1579 (8) |

| Volume (ų) | 333.193 (6) |

| Z | 2 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification in Reaction Mixtures

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is an indispensable tool for identifying functional groups present in a molecule and for monitoring the progress of chemical reactions. These methods probe the vibrational modes of molecules, which are sensitive to the types of bonds and the atoms they connect. For 3-(2-Nitroethyl)benzonitrile, IR and Raman spectroscopy can readily confirm the presence of its key functional groups: the nitrile (-C≡N), the nitro (-NO₂), and the substituted benzene ring.

The nitrile group is characterized by a sharp and typically medium-to-strong absorption band in the IR spectrum corresponding to the C≡N stretching vibration. For aromatic nitriles, this peak is generally observed in the range of 2240–2220 cm⁻¹. spectroscopyonline.com This is slightly lower than for saturated nitriles (2260–2240 cm⁻¹) due to electronic conjugation with the aromatic ring, which weakens the C≡N bond. spectroscopyonline.com

The nitro group gives rise to two very strong and characteristic absorption bands in the IR spectrum, making it one of the easier functional groups to identify. spectroscopyonline.com These bands correspond to the asymmetric and symmetric stretching vibrations of the N-O bonds.

Asymmetric NO₂ stretch: A strong band typically appears between 1560 and 1515 cm⁻¹ for aromatic nitro compounds.

Symmetric NO₂ stretch: A second strong band is found in the region of 1355 to 1315 cm⁻¹. spectroscopyonline.com

The presence of a pair of intense peaks in these specific regions is a strong indicator of a nitro group. spectroscopyonline.com

In the context of a reaction mixture, these characteristic peaks can be monitored to follow the conversion of reactants to products. For example, in a reaction designed to introduce the nitroethyl group, the appearance and growth of the strong NO₂ stretching bands would signal the formation of the desired product. Similarly, the nitrile peak at ~2230 cm⁻¹ would serve as a persistent marker for the benzonitrile portion of the molecule.

While a dedicated spectrum for 3-(2-Nitroethyl)benzonitrile is not available, data from related, more complex molecules containing a nitroethyl group attached to an aromatic system, such as 3-(2-nitroethyl)-1H-indole derivatives, show characteristic IR absorptions. For instance, various substituted 3-(2-nitroethyl)-1H-indoles exhibit strong peaks in the regions of 1545-1546 cm⁻¹ and 1364-1393 cm⁻¹, consistent with the asymmetric and symmetric NO₂ stretches, respectively. nih.govmdpi.com

The aromatic ring itself produces several bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600–1450 cm⁻¹ region. The substitution pattern on the benzene ring (in this case, meta- or 1,3-substitution) also gives rise to characteristic C-H out-of-plane bending bands in the fingerprint region (below 1000 cm⁻¹), which can aid in structural confirmation.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Nitrile (-C≡N) | C≡N Stretch | 2240 - 2220 | Medium, Sharp |

| Nitro (-NO₂) | Asymmetric Stretch | 1560 - 1515 | Strong |

| Nitro (-NO₂) | Symmetric Stretch | 1355 - 1315 | Strong |

| Aromatic Ring | C-H Stretch | > 3000 | Variable |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Variable |

| Alkyl (-CH₂-CH₂-) | C-H Stretch | 3000 - 2850 | Medium |

Future Directions and Emerging Research Opportunities

Development of Novel Catalytic Systems for 3-(2-Nitroethyl)benzonitrile Synthesis and Transformations

The development of efficient and selective catalytic systems is a cornerstone of modern organic synthesis. For 3-(2-Nitroethyl)benzonitrile, future research will likely focus on novel catalysts that can improve the efficiency of its synthesis and enable a wider range of chemical transformations.

Current research into the synthesis of benzonitriles, in general, has revealed several promising catalytic avenues. These include the use of transition metal oxide clusters fabricated within the pores of β-zeolites for the direct ammoxidation of alkylbenzenes. Such systems offer high selectivity by leveraging the confined sub-nano spaces of the zeolite pores to suppress combustion side reactions. Another innovative approach involves N-heterocyclic carbene (NHC) organocatalysis, which has been successfully applied to the atroposelective dynamic kinetic resolution of 2-arylbenzaldehydes to form axially chiral benzonitriles. Furthermore, the advent of photoredox catalysis provides a method for generating aryl nitriles from readily available alcohols or methyl arenes under visible light, using an organic photoredox catalyst to generate a reactive azide (B81097) radical.

A particularly groundbreaking development is a new class of graphitic carbon nitride (GAC) catalysts featuring two copper ion cores. These catalysts have demonstrated high efficiency and selectivity in cross-coupling reactions, can be readily recovered and reused, and boast a carbon footprint up to 10 times lower than conventional catalysts. The adaptation of these advanced catalytic concepts—ranging from zeolite-encapsulated clusters and organocatalysts to photoredox and novel dual-metal-core systems—to the specific synthesis of 3-(2-Nitroethyl)benzonitrile represents a significant area for future investigation.

Beyond synthesis, novel catalysts are crucial for the selective transformation of the functional groups within the molecule. Research on related 3-(2-nitroethyl)-1H-indoles has shown that these otherwise inert byproducts of certain reactions can be catalytically activated towards spirocyclization and subsequent rearrangement into valuable acetonitriles. This demonstrates that targeted catalyst development can unlock new reaction pathways for molecules containing the 2-nitroethyl moiety.

| Catalytic System | Approach | Potential Application for 3-(2-Nitroethyl)benzonitrile | Key Advantages |

| Transition Metal Oxide Clusters in Zeolites | Ammoxidation of alkylbenzenes | Direct synthesis from a corresponding alkylbenzene precursor | High selectivity, suppression of side reactions |

| N-Heterocyclic Carbene (NHC) | Organocatalytic cyanation | Asymmetric synthesis and transformations | Metal-free, potential for enantioselectivity |

| Photoredox Catalysis | Visible-light-induced radical generation | Synthesis from alcohol or methylarene precursors | Mild reaction conditions, use of light as a reagent |

| Dual Copper-Core GACs | Cross-coupling reactions | Functionalization of the aromatic ring | High efficiency, reusability, low environmental impact |

Application in Continuous Flow Chemistry and Microreactor Technology

Continuous flow chemistry and microreactor technology offer substantial advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety, and greater scalability. These benefits are particularly relevant for reactions involving hazardous reagents or highly exothermic processes, such as nitration, which is a key step in the synthesis of nitroaromatic compounds.

The synthesis of 3-(2-Nitroethyl)benzonitrile precursors likely involves nitration, a reaction class known for being fast and highly exothermic. The use of miniaturized devices like microreactors allows for precise control over reaction parameters such as temperature and residence time, mitigating the risks associated with thermal runaways and improving the selectivity of the reaction. Research has demonstrated that continuous flow nitration can lead to improved yields and safety profiles compared to conventional batch methods. For instance, the nitration of furfural to produce nitrofurfural, a key pharmaceutical intermediate, was successfully and safely achieved in a continuous flow platform using acetyl nitrate, an unstable and potentially explosive reagent that is difficult to handle in batch processes.

Applying this technology to the synthesis of 3-(2-Nitroethyl)benzonitrile could lead to a safer, more efficient, and readily scalable manufacturing process. Future research could focus on developing a fully integrated and automated flow platform for its production, enabling higher reproducibility and minimizing operator intervention.

Exploration of Unprecedented Reactivity Modes and Cascade Reactions

Cascade reactions, where multiple chemical transformations occur in a single pot, represent a highly efficient strategy in organic synthesis by minimizing purification steps, solvent waste, and reaction time. The bifunctional nature of 3-(2-Nitroethyl)benzonitrile makes it an ideal candidate for the design of novel cascade reactions.

Research on the closely related 3-(2-nitroethyl)-1H-indole structure provides a compelling precedent. In one study, this compound, initially an inert byproduct, was activated to undergo a [4+1]-spirocyclization and subsequent rearrangement to yield 2-(1H-indol-2-yl)acetonitriles. This process involves the in situ generation of a reactive nitronate species, which is then trapped in a productive reaction cascade. This work highlights how seemingly unreactive nitroalkanes can be drawn into complex and valuable transformations, suggesting that similar strategies could unveil unprecedented reactivity for 3-(2-Nitroethyl)benzonitrile.

Future work could explore base- or acid-promoted cascade reactions that engage both the nitroethyl and benzonitrile (B105546) moieties. For example, intramolecular cyclization cascades could be envisioned to construct novel heterocyclic frameworks, which are prevalent in medicinal chemistry. The development of such one-pot processes, potentially combining up to six elemental steps without the need for metal catalysis, stands as a promising frontier for expanding the synthetic utility of 3-(2-Nitroethyl)benzonitrile.

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

High-Throughput Experimentation (HTE) has become an indispensable tool in modern chemical research, allowing for the rapid screening of large arrays of reaction conditions in parallel. This technology dramatically accelerates the discovery of new reactions and the optimization of existing ones by using miniaturized formats (e.g., 96-well plates) that consume minimal amounts of material.

The integration of 3-(2-Nitroethyl)benzonitrile into HTE workflows could rapidly identify optimal conditions for its synthesis and subsequent functionalization. Automated platforms can efficiently screen vast parameter spaces, including different catalysts, ligands, solvents, bases, and temperatures, to find the ideal combination for a desired transformation. This approach is not only faster but also generates large, high-quality datasets that can be used to gain a deeper understanding of reaction mechanisms and even train machine-learning models for reaction prediction.

For a molecule like 3-(2-Nitroethyl)benzonitrile, HTE could be used to:

Discover novel catalysts for its synthesis with higher yield and purity.

Rapidly screen conditions for the selective transformation of either the nitro or the nitrile group.

Explore its utility in diversification chemistry, where a common core is reacted with a large library of building blocks to generate a diverse set of new molecules for screening purposes.

By leveraging automation and HTE, researchers can significantly shorten the design-make-test-analyze cycle, accelerating the exploration of the chemical space around 3-(2-Nitroethyl)benzonitrile.

Sustainable and Biocatalytic Approaches for its Production and Functionalization

The principles of green chemistry are increasingly guiding the development of new synthetic methods, emphasizing reduced environmental impact, use of renewable resources, and milder reaction conditions. Future research on 3-(2-Nitroethyl)benzonitrile will undoubtedly embrace these principles.

Sustainable production methods could involve the use of greener reagents and recyclable catalysts. For instance, novel routes for benzonitrile synthesis have been developed using recyclable ionic liquids that serve multiple roles as a co-solvent, catalyst, and phase-separation agent, thereby eliminating the need for metal salt catalysts and simplifying product isolation. Another avenue involves utilizing waste streams as starting materials; researchers have shown that terephthalonitrile and benzonitrile can be selectively produced from the catalytic fast pyrolysis of polyethylene terephthalate (PET) plastic waste.

Biocatalysis offers a powerful approach to sustainable chemistry by harnessing the catalytic power of enzymes, which operate under mild aqueous conditions with high selectivity. The field of biocatalytic nitration, while still emerging, presents a compelling alternative to harsh chemical methods. Enzymes such as horseradish peroxidase (HRP) and cytochrome P450s (e.g., TxtE) have been shown to catalyze the nitration of aromatic compounds. TxtE, for example, performs direct nitration on L-tryptophan using nitric oxide and oxygen as substrates. Developing an enzymatic system for the nitration step in the synthesis of 3-(2-Nitroethyl)benzonitrile could significantly improve the sustainability of its production.

Furthermore, biocatalysis can be employed for its functionalization. The nitro group is susceptible to enzymatic reduction by nitroreductases, which can convert nitroaromatics into valuable arylamines under mild conditions, often using NAD(P)H as a cofactor that can be recycled in situ. This provides a green pathway to convert 3-(2-Nitroethyl)benzonitrile into its corresponding amine derivative, a versatile synthetic intermediate.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2-Nitroethyl)benzonitrile, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A typical synthesis involves bromination of precursor benzonitrile derivatives (e.g., o-cyanotoluene) to generate intermediates like 2-(bromomethyl)benzonitrile, followed by Wittig or nitroethylation reactions to introduce the nitroethyl group . Optimization includes adjusting reaction temperature, catalyst loading (e.g., triphenylphosphine), and solvent polarity. Computational tools like DFT can predict optimal reaction pathways and intermediates, reducing trial-and-error experimentation .

Q. Which spectroscopic techniques are most effective for characterizing 3-(2-Nitroethyl)benzonitrile, and how should data be interpreted?

- Methodological Answer : Multi-technique approaches are critical:

- NMR : Assign peaks using ¹H/¹³C chemical shifts (e.g., nitrile CN ~110 ppm in ¹³C NMR) and coupling constants to confirm nitroethyl group positioning .

- FT-IR : Identify nitrile (C≡N ~2220 cm⁻¹) and nitro (NO₂ ~1520–1350 cm⁻¹) stretches .

- UV-Vis : Analyze π→π* transitions in the aromatic-nitro system (e.g., λmax ~270–300 nm) to assess conjugation effects .

Q. What safety precautions are critical when handling 3-(2-Nitroethyl)benzonitrile during experimental procedures?

- Methodological Answer : Nitro groups pose explosion risks under heat or friction. Use blast shields, inert atmospheres, and minimal quantities. Post-reaction waste must be segregated, neutralized (e.g., with dilute NaOH), and disposed via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking predict the reactivity and molecular interactions of 3-(2-Nitroethyl)benzonitrile?

- Methodological Answer :

- DFT : Calculate frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. For example, the nitroethyl group’s LUMO often governs reactivity in cycloadditions .

- NBO Analysis : Quantify hyperconjugative interactions (e.g., σ→σ* in C-NO₂ bonds) to explain stability .

- Molecular Docking : Simulate binding with biological targets (e.g., enzymes) using software like AutoDock, focusing on H-bonding and steric complementarity .

Q. What methodologies are used to determine binding parameters of 3-(2-Nitroethyl)benzonitrile with biological targets or radicals?

- Methodological Answer : Spectrophotometric titration (e.g., with DPPH radicals) measures binding constants (Kₐ) via absorbance changes at specific λmax. For example, plot [DPPH] vs. absorbance to calculate Kₐ using the Benesi-Hildebrand equation. Electrostatic vs. chemical interaction modes can be distinguished via Lineweaver-Burk plots .

Q. How can researchers resolve contradictions in spectroscopic data across studies of nitroethyl-substituted benzonitriles?

- Methodological Answer : Cross-validate using complementary techniques: